Myrciaphenone A
Overview
Description
Myrciaphenone A is a natural product primarily found in certain Brazilian plants. It appears as a yellow crystalline solid and has the chemical formula C14H18O9 with a molar mass of 330.29 g/mol . This compound is known for its biological activities, including antioxidant, anti-inflammatory, and anti-tumor properties . It functions as an inhibitor of isonicotinamide-N-nucleotide synthetase (NAT), making it a compound of interest in various pharmacological studies .
Preparation Methods
Currently, there is no well-documented synthetic route for Myrciaphenone A. It is mainly obtained through extraction from plants . The extraction process typically involves isolating the compound from the plant material using solvents and purification techniques such as chromatography . Industrial production methods have not been established, and research is ongoing to develop efficient synthetic routes for this compound .
Chemical Reactions Analysis
Myrciaphenone A undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Myrciaphenone A has a wide range of scientific research applications:
Chemistry: It is studied for its unique chemical properties and potential as a precursor for synthesizing other bioactive compounds.
Biology: this compound is investigated for its role in inhibiting enzymes and pathways involved in various biological processes.
Mechanism of Action
Myrciaphenone A exerts its effects primarily by inhibiting isonicotinamide-N-nucleotide synthetase (NAT), an enzyme involved in various metabolic pathways . This inhibition disrupts the synthesis of essential nucleotides, leading to reduced cellular proliferation and increased apoptosis in cancer cells . Additionally, its antioxidant properties help neutralize free radicals, reducing oxidative stress and inflammation .
Comparison with Similar Compounds
Myrciaphenone A is unique due to its specific inhibition of isonicotinamide-N-nucleotide synthetase and its combination of antioxidant, anti-inflammatory, and anti-tumor activities. Similar compounds include:
Myrciaphenone B: Another acetophenone glucoside with similar biological activities but different structural features.
Myrciacitrins: Flavanone glucosides isolated from Myrcia species, known for their aldose reductase and α-glucosidase inhibition.
Quercetin: A flavonol glucoside with potent antioxidant and anti-inflammatory properties.
These compounds share some biological activities with this compound but differ in their specific molecular targets and mechanisms of action .
Properties
IUPAC Name |
1-[2,4-dihydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O9/c1-5(16)10-7(18)2-6(17)3-8(10)22-14-13(21)12(20)11(19)9(4-15)23-14/h2-3,9,11-15,17-21H,4H2,1H3/t9-,11-,12+,13-,14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFKQVLKFPJGJEP-RGCYKPLRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1OC2C(C(C(C(O2)CO)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=C(C=C(C=C1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50948963 | |
Record name | 2-Acetyl-3,5-dihydroxyphenyl hexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50948963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26089-54-3 | |
Record name | Myrciaphenone A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026089543 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Acetyl-3,5-dihydroxyphenyl hexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50948963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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